molecular formula C20H18BrN3O4 B14869355 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B14869355
M. Wt: 444.3 g/mol
InChI Key: OABXDJASVISZJY-UHFFFAOYSA-N
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Description

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that features a pyridazine ring, a bromophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.

    Coupling Reactions: The bromophenyl group is then coupled with the pyridazine ring using a palladium-catalyzed cross-coupling reaction.

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
  • 2-(3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
  • 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)acetamide

Uniqueness

The uniqueness of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide lies in its specific substitution pattern and the presence of both bromophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18BrN3O4

Molecular Weight

444.3 g/mol

IUPAC Name

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H18BrN3O4/c1-27-16-9-15(10-17(11-16)28-2)22-19(25)12-24-20(26)7-6-18(23-24)13-4-3-5-14(21)8-13/h3-11H,12H2,1-2H3,(H,22,25)

InChI Key

OABXDJASVISZJY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

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